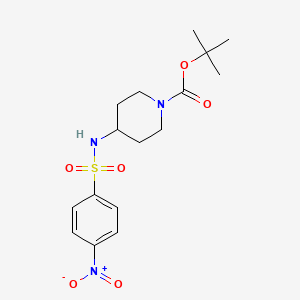

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate

Overview

Description

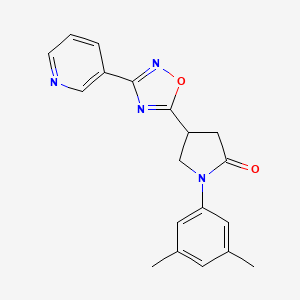

“tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23N3O6S . It has an average mass of 385.435 Da and a monoisotopic mass of 385.130768 Da .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate” consists of 16 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Medicinal Chemistry and Drug Development

Background::1-boc-4-AP: is a piperidine derivative with a tert-butyl group and a 4-nitrophenylsulfonamido moiety. Its structural features make it an intriguing candidate for drug discovery.

Applications::Precursor for Fentanyl and Analogues: Fentanyl, a potent synthetic opioid, has contributed significantly to the opioid crisis1-boc-4-AP serves as a precursor in the synthesis of fentanyl and related compounds . Understanding its role in this context is crucial for law enforcement and public health efforts.

Targeted Protein Degradation (PROTACs): The compound’s semi-flexible linker properties make it valuable in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation .

Organic Synthesis and Intermediates

Background:: The versatility of 1-boc-4-AP extends beyond pharmaceutical applications. It serves as an intermediate in various organic synthesis pathways.

Applications::- Building Blocks for Novel Compounds : Researchers utilize 1-boc-4-AP to construct diverse organic molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds find applications in materials science, agrochemicals, and more.

Biological Activity Studies

Background:: Indole derivatives, such as 1-boc-4-AP, have exhibited a wide range of biological activities.

Applications::Anticancer and Anti-Inflammatory Properties: Indole derivatives are known for their potential anticancer and anti-inflammatory effects. Researchers explore the impact of 1-boc-4-AP on cellular pathways and disease models .

Crystallography and Structural Studies

Background:: Understanding the crystal structures of organic compounds aids in drug design and material science.

Applications::properties

IUPAC Name |

tert-butyl 4-[(4-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-6-4-13(5-7-14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSMHZALGSMBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)